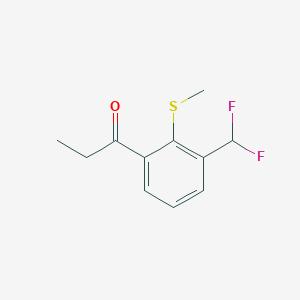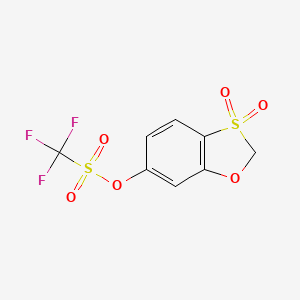
3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H5F3O6S2 and a molecular weight of 318.25 g/mol . This compound is known for its unique structural features, which include a benzoxathiol ring system and a trifluoromethanesulfonate group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate typically involves the reaction of 3,3-dioxido-1,3-benzoxathiol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: It can also participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include bases like sodium hydride, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoxathiol ring system may also interact with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate include:
3,3-Dioxido-1,3-benzoxathiol-5-yl dimethylsulfamate: This compound has a similar benzoxathiol ring system but with different substituents.
Methanesulfonic acid, 1,1,1-trifluoro-, 3,3-dioxido-2H-1,3-benzoxathiol-6-yl ester: This is another closely related compound with similar structural features.
Propriétés
Formule moléculaire |
C8H5F3O6S2 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(3,3-dioxo-1,3λ6-benzoxathiol-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3O6S2/c9-8(10,11)19(14,15)17-5-1-2-7-6(3-5)16-4-18(7,12)13/h1-3H,4H2 |
Clé InChI |
OZUCBBKUHJAOHP-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(S1(=O)=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


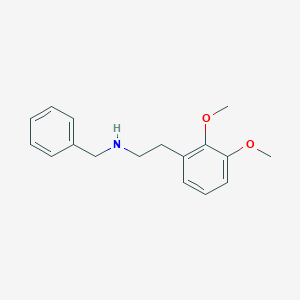

![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
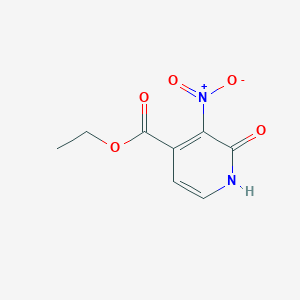
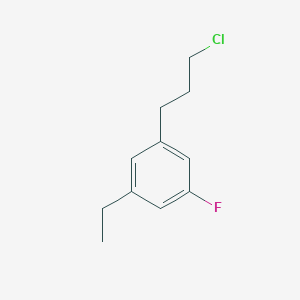
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
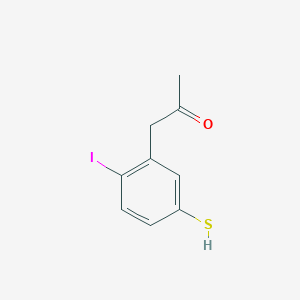
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)

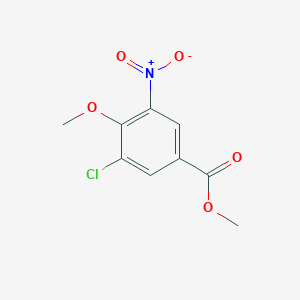

![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
